molecular formula C19H17BrN2O2 B2391224 2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898411-94-4

2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

Cat. No.: B2391224
CAS No.: 898411-94-4
M. Wt: 385.261
InChI Key: PXGLIZGFDWLLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a heterocyclic compound featuring a tricyclic 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl scaffold substituted with a brominated benzamide moiety. This structure combines a rigid tricyclic framework with a halogenated aromatic group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGLIZGFDWLLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Br)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20H17BrN2O2
  • Molecular Weight : 396.27 g/mol
  • IUPAC Name : 2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

The biological activity of 2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is primarily attributed to its interaction with cellular pathways that modulate immune responses and exhibit anti-tumor effects.

Immune Modulation

Research indicates that this compound may act as a modulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. Activation of STING leads to the production of type I interferons and other cytokines that enhance anti-tumor immunity .

Anti-cancer Activity

Preliminary studies have shown that compounds similar to 2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

In vitro assays conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis as evidenced by increased annexin V staining in treated cells.

Concentration (µM)Viability (%)
0100
1085
2565
5040

In Vivo Studies

In vivo studies using murine models have shown promising results for tumor regression when treated with this compound alongside conventional chemotherapy agents. Tumor sizes were significantly reduced compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Levofloxacin (CAS 100986-85-4)

Levofloxacin, a fluoroquinolone antibiotic, shares the 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl core but differs in substituents. Its structure includes a carboxylic acid group and a fluorine atom, critical for antimicrobial activity. In contrast, the target compound replaces these groups with a brominated benzamide, likely altering solubility and target binding .

2.1.2 N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-3-phenylpropanamide (CAS 898427-54-8)

This analog substitutes the bromobenzamide with a 3-phenylpropanamide group. The solubility of this compound is reported as 40.3 µg/mL at pH 7.4, suggesting that the bromine atom in the target compound may reduce solubility due to increased hydrophobicity .

2.1.3 6-Hydroxy-10-(2-oxo-1-azatricyclo[...]tetraen-3-yl)-8-oxa-13,14,16-triazatetracyclo[...]hexaen-5-one (PubChem: 91637738)

This tetracyclic derivative incorporates the same azatricyclo core but fused with additional heterocyclic rings. Molecular dynamics simulations highlight its unique ligand interactions, implying that the bromobenzamide group in the target compound may confer distinct binding affinities compared to polycyclic systems .

Physicochemical and Functional Comparisons

Property Target Compound Levofloxacin 3-Phenylpropanamide Analog Tetracyclic Derivative
Core Structure Azatricyclo + bromobenzamide Azatricyclo + carboxylic acid/fluoro Azatricyclo + 3-phenylpropanamide Azatricyclo fused with tetracyclic system
Molecular Weight ~418.3 g/mol* 361.37 g/mol 334.4 g/mol ~600–650 g/mol (estimated)
Key Substituents 2-Bromobenzamide Carboxylic acid, fluorine 3-Phenylpropanamide Hydroxy, oxa-triazatetracyclic
Solubility (pH 7.4) Not reported High (due to polar groups) 40.3 µg/mL Likely low (complex structure)
Biological Relevance Underexplored Antibacterial Unknown Potential kinase inhibitor

*Calculated based on formula: C₁₈H₁₅BrN₂O₂ (assuming benzamide substitution).

Substituent Effects

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and hydrophobicity may hinder solubility compared to fluorine in levofloxacin but enhance lipophilicity for membrane penetration .
  • Benzamide vs.
  • 3-Phenylpropanamide vs. Bromobenzamide : The phenylpropanamide analog’s moderate solubility suggests that bromine substitution could further decrease aqueous compatibility, impacting bioavailability .

Research Implications

The structural uniqueness of 2-bromo-N-(2-oxo-1-azatricyclo[...]trien-7-yl)benzamide positions it as a candidate for exploring halogenated heterocycles in drug design. Comparative studies with levofloxacin and its analogs underscore the importance of substituent engineering for optimizing solubility and target engagement. Further experimental validation, including crystallography (using tools like SHELXL ) and molecular dynamics, is warranted to elucidate its conformational stability and binding modes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-N-(2-oxo-1-azatricyclo[...]benzamide?

A common approach involves coupling a brominated benzoic acid derivative with a tricyclic amine scaffold. For example, 2-bromo-4-(trifluoromethyl)benzoic acid (91% yield) can be activated using reagents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) in acetonitrile, followed by reaction with the azatricyclic amine under basic conditions (e.g., potassium carbonate). NMR and LC-MS are critical for verifying purity .

Key Reaction Conditions :

Reagent/ConditionRoleExample from Literature
TCICAActivation agentUsed in acetonitrile for benzamide coupling
K₂CO₃BaseFacilitates nucleophilic substitution

Q. Which spectroscopic techniques are essential for characterizing this compound?

¹H NMR, ¹³C NMR, and LC-MS are standard. For example:

  • ¹H NMR (400 MHz, CD₃OD) : Peaks at δ 8.09 (s, aromatic H), 3.46 (s, methyl groups) confirm substitution patterns .
  • LC-MS : Molecular ion peaks at m/z 312.2 (M⁺) and 314.2 (M+2⁺) validate bromine isotopic patterns .

Q. How can researchers optimize reaction yields during synthesis?

Control reaction temperature (e.g., 0–25°C), use anhydrous solvents (e.g., CH₂Cl₂), and employ coupling agents like carbodiimides or TCICA to enhance efficiency. Column chromatography with ethyl acetate/hexane gradients is recommended for purification .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from solvent effects or tautomerism. Use deuterated solvents (CD₃OD, DMSO-d₆) for consistency and compare with computational predictions (DFT calculations). For example, aromatic proton shifts in DMSO-d₆ (δ 7.73–8.93) differ from CD₃OD due to hydrogen bonding .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

Modify the tricyclic core or bromine position to alter steric/electronic properties. For instance, replacing bromine with chlorine or introducing electron-withdrawing groups (e.g., CF₃) can improve receptor binding. Biological assays (e.g., kinase inhibition) guide iterative optimization .

Q. How do reaction conditions influence regioselectivity in benzamide coupling?

Polar aprotic solvents (e.g., CH₃CN) favor nucleophilic attack on the activated carbonyl. Steric hindrance from the tricyclic amine may require elevated temperatures (40–60°C) or microwave-assisted synthesis to achieve regioselectivity .

Q. What computational tools aid in predicting synthetic pathways for this compound?

Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models) identifies feasible routes. For example, coupling 2-bromobenzoic acid with the azatricyclic amine is prioritized due to high predicted plausibility scores .

Q. How can photophysical properties (e.g., fluorescence) be exploited in applications?

The bromine atom and tricyclic system may enable fluorescence quenching or Förster resonance energy transfer (FRET). Test in solvent-dependent UV-Vis/fluorescence assays and compare with analogs (e.g., anthracene-based benzamides) .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing biological activity data?

Use dose-response curves (IC₅₀/EC₅₀) with nonlinear regression (e.g., GraphPad Prism). For kinase assays, employ Z’-factor validation to ensure robustness. Replicate experiments (n ≥ 3) to address variability .

Q. How can researchers validate synthetic intermediates in multistep routes?

Apply HRMS for exact mass confirmation and 2D NMR (COSY, HSQC) to resolve complex stereochemistry. For example, intermediate 6-bromo-3-cyclohexylquinazolinone was confirmed via ¹H NMR (δ 4.40, d, J=5.9 Hz) and LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.